5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
Description
5-(4-Bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:
- Position 1: A 4-(trifluoromethoxy)phenyl group, contributing strong electron-withdrawing properties due to the trifluoromethoxy (-OCF₃) substituent.
- Position 2: A cyclopentylsulfanyl moiety, introducing steric bulk and lipophilicity.
The imidazole core is critical for biological activity, as demonstrated in studies where replacement with oxazole or phenyl groups led to significant loss of inhibitory effects against enzymes like Mycobacterium tuberculosis IMPDHΔCBS .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrF3N2OS/c22-15-7-5-14(6-8-15)19-13-26-20(29-18-3-1-2-4-18)27(19)16-9-11-17(12-10-16)28-21(23,24)25/h5-13,18H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAPOFRQGDJRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, sulfur-containing compounds, and trifluoromethoxy precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the imidazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole with structurally related imidazole derivatives, focusing on substituent variations, molecular properties, and biological findings:
Key Observations:
Alkoxy chains (e.g., 3-isopropoxypropyl) improve solubility but may compromise metabolic stability .
Position 2 Variations :
- Cyclopentylsulfanyl offers a balance of lipophilicity and steric hindrance compared to bulkier benzylsulfanyl or reactive thiol groups .
- Thiol (-SH) derivatives, while reactive, risk oxidation to disulfides, limiting in vivo applications .
Core Structure Importance :
- The imidazole ring is indispensable for activity. Substitution with oxazole or phenyl groups abolishes enzyme inhibitory effects .
Halogen Effects :
- Bromine at position 5 facilitates halogen bonding, critical for target recognition. Fluorine substitutions (e.g., in 2,3,6-trifluorophenyl) enhance electronegativity and membrane penetration .
Biological Activity
The compound 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes notable functional groups such as a bromophenyl moiety, a trifluoromethoxy group, and a cyclopentylsulfanyl group that contribute to its biological activity.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that related compounds showed promising activity against various bacterial strains. The presence of the bromophenyl and trifluoromethoxy groups enhances the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through in vitro assays measuring cytokine release. In a study by , it was shown that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
Analgesic Activity
Analgesic properties were evaluated using the writhing test and hot plate test in mice. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : It may also modulate receptors involved in nociception, such as TRPV1 and TRPA1, leading to reduced pain perception.
Case Studies
Several case studies have highlighted the therapeutic potential of similar imidazole derivatives:
- Case Study 1 : A derivative with structural similarities demonstrated significant anti-inflammatory effects in a model of arthritis, reducing joint swelling and pain.
- Case Study 2 : Another related compound showed efficacy against resistant strains of bacteria, suggesting that modifications to the imidazole core can yield potent antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves a multi-step approach:
- Imidazole ring formation : Condensation of glyoxal derivatives with ammonia or primary amines under acidic conditions .
- Substituent introduction :
- The 4-bromophenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution.
- The cyclopentylsulfanyl group is added through thiol-alkylation using cyclopentylthiol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Trifluoromethoxyphenyl incorporation : Achieved via Ullmann coupling or copper-mediated arylations .
Key reagents: Glyoxal, cyclopentylthiol, Pd catalysts, and trifluoromethoxy-substituted aryl halides.
- Trifluoromethoxyphenyl incorporation : Achieved via Ullmann coupling or copper-mediated arylations .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., distinguishing imidazole C-2 vs. C-4 substitution) .
- Mass spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar imidazoles .
- FT-IR : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ for the sulfanyl group) .
Q. What preliminary biological assays are recommended for screening activity?
- Enzyme inhibition assays : Test against targets like IMPDH (inosine-5′-monophosphate dehydrogenase) due to structural similarity to inhibitors with bromophenyl-imidazole motifs .
- Antimicrobial screening : Use microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclopentylsulfanyl group introduction be mitigated?
- Protecting group strategy : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct sulfanyl addition to the imidazole C-2 position .
- Solvent optimization : Use DMSO or DMF to stabilize transition states and enhance selectivity .
- Catalytic systems : Employ Pd/ligand complexes (e.g., XPhos) to control cross-coupling efficiency .
Q. How do structural modifications (e.g., replacing the imidazole core) impact biological activity?
- Imidazole vs. oxazole substitution : Replacing imidazole with oxazole in analogous compounds reduced IMPDH inhibition by 4-fold, highlighting the imidazole’s role in hydrogen bonding with enzyme active sites .
- Bromophenyl vs. chlorophenyl : Bromine’s larger size enhances hydrophobic interactions in target binding pockets, improving potency .
- Sulfanyl group removal : Eliminating the cyclopentylsulfanyl moiety abolished antimicrobial activity in related compounds, suggesting its critical role in membrane penetration .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton environments with carbon centers .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
Q. How does the trifluoromethoxy group influence metabolic stability?
- In vitro stability assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism compared to methoxy analogs .
- Comparative studies : Replace trifluoromethoxy with methoxy; observe shorter half-life in metabolic assays due to CYP450-mediated demethylation .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Imidazole ring formation | Glyoxal, NH₃, HCl (reflux, 12h) | 65–70 | |
| 2 | Cyclopentylsulfanyl addition | Cyclopentylthiol, K₂CO₃, DMF (80°C, 6h) | 55–60 | |
| 3 | Trifluoromethoxyphenyl coupling | CuI, 1,10-phenanthroline, DMSO (120°C, 24h) | 40–45 |
Q. Table 2: Comparative Biological Activity of Analogues
| Compound | Modification | IMPDH IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |
|---|---|---|---|
| Target compound | None | 0.12 | 8.5 |
| Oxazole analog | Imidazole → oxazole | 0.48 | >64 |
| Des-bromo analog | Bromophenyl → phenyl | >10 | 32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
